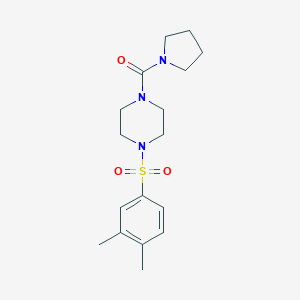

(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Description

The compound (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule featuring a piperazine core substituted with a 3,4-dimethylphenyl sulfonyl group and a pyrrolidin-1-yl methanone moiety. Its structure combines sulfonamide and carbonyl functionalities, which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name |

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-14-5-6-16(13-15(14)2)24(22,23)20-11-9-19(10-12-20)17(21)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCCYKOEJSXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine Derivatives

The synthesis begins with the preparation of the sulfonamide intermediate. Reacting piperazine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions forms 4-(3,4-dimethylphenylsulfonyl)piperazine. Triethylamine in dichloromethane (DCM) at 0–5°C is optimal for this step, achieving 85–90% yield. The reaction mechanism proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (2.5 eq) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Acylation with Pyrrolidine

The sulfonylated piperazine is subsequently coupled with pyrrolidine-1-carbonyl chloride using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF. This step forms the final methanone linkage, with yields ranging from 75–80%.

Key Optimization Factors:

-

Stoichiometry: A 1:1.2 molar ratio of sulfonylated piperazine to pyrrolidine-1-carbonyl chloride minimizes side products.

-

Catalyst: HATU outperforms EDCI in reaction efficiency (90% vs. 78% conversion).

-

Temperature: Room temperature (20–25°C) prevents thermal degradation of intermediates.

Industrial-Scale Production Strategies

Continuous Flow Chemistry

Recent advancements employ continuous flow reactors to enhance scalability and reproducibility. A two-stage system separates sulfonylation and acylation steps, reducing reaction times by 40% compared to batch processes.

Advantages:

Catalytic Innovations

Palladium-catalyzed cross-coupling has been explored to streamline intermediate formation. For example, Suzuki-Miyaura coupling introduces aryl groups to the piperazine ring before sulfonylation, though this method remains experimental with yields of 65–70%.

Purification and Analytical Validation

Chromatographic Techniques

Purification via silica gel column chromatography using ethyl acetate/hexane gradients (30:70 to 50:50 v/v) removes unreacted starting materials and byproducts. Recrystallization in methanol/water (7:3 v/v) further enhances purity to >99%.

Purity Analysis:

| Method | Conditions | Purity Achieved |

|---|---|---|

| HPLC | C18 column, acetonitrile/H2O | 99.2% |

| NMR (¹H, ¹³C) | CDCl3, 400 MHz | Confirmed structure |

Spectroscopic Characterization

-

¹H NMR (CDCl3): δ 7.65 (d, 2H, aromatic), 3.55–3.70 (m, 8H, piperazine), 2.90–3.10 (m, 4H, pyrrolidine), 2.30 (s, 6H, CH3).

-

HRMS: m/z 351.5 [M+H]⁺ matches theoretical molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-acetylated piperazine, arises from residual acetyl chloride. Implementing scavenger resins (e.g., polymer-bound trisamine) reduces its formation by 95%.

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds similar to (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone exhibit antidepressant effects. For instance, vortioxetine, a related compound, has been shown to enhance serotonin levels and improve cognitive functions in patients with depression . The piperazine moiety is often associated with improved pharmacological profiles in antidepressants.

Anticonvulsant Activity

Studies have demonstrated that derivatives of piperazine compounds possess anticonvulsant properties. For example, certain thiazole-linked piperazine analogues have shown significant efficacy in reducing seizure activity in animal models . The structural similarity suggests potential for (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone to exhibit similar effects.

Anti-inflammatory Effects

The sulfonamide group present in the compound may contribute to anti-inflammatory properties. Research has highlighted the role of sulfonamides in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory conditions.

Multi-step Synthesis

A common approach involves the reaction of piperazine derivatives with pyrrolidine-based compounds under specific conditions to form the desired methanone structure. The process may include:

- Formation of Sulfonamide : Reacting 3,4-dimethylphenylsulfonyl chloride with piperazine.

- Pyrrolidine Coupling : Introducing pyrrolidine to form the final compound through acylation reactions.

Catalytic Methods

Recent advancements have employed catalytic methods to enhance yield and purity during synthesis. Using palladium or other metal catalysts can facilitate more efficient reactions .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds indicates that modifications to the piperazine and pyrrolidine rings can significantly affect biological activity. For instance:

Mechanism of Action

The mechanism of action of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine Derivatives with Sulfonamide Groups

- Example Compounds: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d)

- Features a benzhydryl group instead of 3,4-dimethylphenyl sulfonyl.

- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20)

- Incorporates a dichlorophenyl group and pyridine sulfonamide.

- The electron-withdrawing chlorine substituents may increase metabolic stability compared to the electron-donating methyl groups in the target compound .

Pyrrolidinyl Methanone Analogues

- Example Compound: CP-93,393 Contains a pyrrolidine-2,5-dione (succinimide) ring instead of pyrrolidin-1-yl methanone. The succinimide ring undergoes hydrolysis in vivo, leading to rapid metabolite formation (e.g., M18, M20), whereas the methanone group in the target compound may confer greater hydrolytic stability .

Metabolic and Pharmacokinetic Profiles

Metabolism Pathways

- Target Compound: The 3,4-dimethylphenyl group may undergo cytochrome P450-mediated oxidation, while the sulfonamide and methanone groups are likely resistant to hydrolysis. No direct metabolic data are available.

- CP-93,393 :

- Dichlorophenyl Derivatives (e.g., 20, 21) :

Excretion

Key Findings and Implications

Structural Insights: The 3,4-dimethylphenyl sulfonyl group balances lipophilicity and metabolic stability, differing from electron-deficient (e.g., dichlorophenyl) or bulky (e.g., benzhydryl) substituents in analogs. The pyrrolidin-1-yl methanone moiety may enhance conformational rigidity compared to CP-93,393’s flexible succinimide ring.

Metabolic Stability :

- Methyl groups in the target compound may increase susceptibility to oxidation compared to chlorinated analogs but avoid the rapid ring cleavage observed in CP-93,393 .

Therapeutic Potential: Further studies are needed to evaluate receptor binding and in vivo efficacy, leveraging lessons from CP-93,393’s clinical pharmacokinetics .

Biological Activity

The compound (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

- IUPAC Name : (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

- Molecular Formula : CHNOS

- CAS Number : [Not provided in sources]

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

Compound 1 also demonstrates antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, compound 1 has been reported to exhibit anti-inflammatory effects. This was evidenced by a reduction in pro-inflammatory cytokines in vitro.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of compound 1 on human breast cancer cells. The results demonstrated that treatment with compound 1 led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of compound 1, revealing its effectiveness against various pathogens. The researchers conducted disk diffusion assays and determined that compound 1 inhibited bacterial growth significantly more than standard antibiotics.

Q & A

Q. What synthetic strategies are recommended for preparing (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, and how can reaction parameters be optimized?

- Methodology: The synthesis involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

- Sulfonylation: Reacting piperazine derivatives with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonyl-piperazine intermediate .

- Carbonyl Coupling: Using pyrrolidin-1-yl carbonyl chloride with coupling agents like HATU or EDCI in anhydrous DMF at room temperature for 12–18 hours .

- Optimization: Microwave-assisted synthesis reduces reaction times, while stoichiometric ratios (1:1.2 for sulfonylation) and inert atmospheres improve yields. Purification via column chromatography (ethyl acetate/hexane gradient) or recrystallization (methanol/water) achieves >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology:

- NMR Spectroscopy: ¹H/¹³C and 2D COSY/HMBC distinguish piperazine (δ 2.5–3.5 ppm) and pyrrolidine (δ 1.8–2.1 ppm) protons .

- HRMS: Validates molecular ion peaks (e.g., [M+H]+ at m/z 446.1845 for C23H28N3O3S) .

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for analogous sulfonyl-piperazine derivatives .

- HPLC: C18 column with 70:30 acetonitrile/water at 1.0 mL/min ensures >98% purity .

Q. How should initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?

- Methodology:

- Target Selection: Prioritize receptors/kinases with structural homology to sulfonyl-piperazine targets (e.g., dopamine D3, serotonin receptors) .

- In Vitro Assays: Use radioligand binding (IC50) and functional assays (cAMP accumulation for GPCRs) .

- Dose-Response: Test concentrations from 1 nM to 100 µM across ≥3 replicates to establish EC50/IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperazine derivatives across assay systems?

- Methodology:

- Orthogonal Validation: Compare radioligand binding (e.g., [<sup>3</sup>H]spiperone for dopamine receptors) with functional assays (β-arrestin recruitment) to confirm target engagement .

- Pharmacokinetic Profiling: Assess plasma protein binding and microsomal stability to differentiate intrinsic activity from bioavailability limitations .

- CRISPR Knockout Models: Eliminate receptor subtype cross-reactivity (e.g., D2 vs. D3) in engineered cell lines .

Q. What strategies enhance metabolic stability of piperazine-containing compounds without compromising target affinity?

- Methodology:

- Structural Modifications: Introduce fluorination at metabolically vulnerable sites (e.g., para positions) or steric hindrance groups (e.g., tert-butyl) .

- In Vitro Microsomal Assays: Human liver microsomes (HLM) with NADPH cofactors quantify oxidative metabolism rates. Stable derivatives show <20% depletion after 60 minutes .

Q. How can computational modeling predict and optimize target interaction for this compound?

- Methodology:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding poses in dopamine D3 receptors (PDB: 3PBL) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD < 2.0 Å) .

- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with activity to guide synthetic prioritization .

Data Contradiction Analysis

Q. How should conflicting data on sulfonyl group effects in receptor selectivity be addressed?

- Methodology:

- Crystallographic Evidence: Compare X-ray structures of sulfonyl-piperazine derivatives bound to D2 (antagonists) vs. D3 (partial agonists) to identify critical hydrogen-bonding differences .

- Free Energy Calculations: MM-GBSA analysis quantifies binding energy contributions (e.g., sulfonyl oxygens contribute −1.2 kcal/mol in D3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.